N-benzyl-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-benzyl-1-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
N-benzyl-1-methyl-1H-indole-3-carboxamide and its derivatives are often synthesized and evaluated for various pharmacological activities. For example, Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives in new psychoactive substances. These compounds were analyzed using liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy, highlighting the chemical analysis and synthetic routes for such compounds.
Pharmacological Binding Studies
Compounds like this compound are studied for their binding affinity to various receptors. For instance, Pinna et al. (1998) synthesized derivatives of 4,5-dihydro-1H-benzo[g]-indole-3-carboxamide to evaluate their affinity for dopamine D2-like receptors. These studies are critical in understanding the potential therapeutic applications of these compounds.
Metabolism and Biomedical Analysis
Understanding the metabolism of such compounds is crucial for their potential therapeutic use. Li et al. (2018) investigated the phase I metabolism of several cannabimimetic indazole and indole derivatives by incubating them with human liver microsomes. Such studies provide insights into the metabolic pathways and potential biomarkers for monitoring intake.
Photophysical Studies and Fluorescence
The photophysical properties of indole derivatives, such as those synthesized from β-brominated dehydroamino acids, are studied for their potential as fluorescent probes. Pereira et al. (2010) explored the solvent-dependent fluorescence emission of these compounds, indicating their application in biochemical and analytical research.
Drug Development and Evaluation
The derivatives of this compound are also synthesized and evaluated for their potential in treating various diseases. For instance, Kim et al. (2017) designed and synthesized novel indole-3-carboxamide analogs to investigate their anti-breast cancer properties. These studies are significant for the development of new therapeutic agents.
Mechanism of Action
Target of Action
N-benzyl-1-methyl-1H-indole-3-carboxamide is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
It is known that indole derivatives can interact with their targets and cause various changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives, such as this compound, can affect various biochemical pathways . These compounds have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
It is known that indole derivatives can have various biological effects, depending on their specific structures and targets .
Properties
IUPAC Name |
N-benzyl-1-methylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-16(14)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFERYFUQDRYYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.